Home > Products > Screening Compounds P45730 > 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide
4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide - 1049264-69-8

4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Catalog Number: EVT-3538193
CAS Number: 1049264-69-8
Molecular Formula: C20H18F3N5O2
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580)

  • Compound Description: YM580 is an orally potent and peripherally selective nonsteroidal androgen receptor (AR) antagonist. [] In preclinical studies, it demonstrated potent antiandrogenic activity, decreasing the weight of rat ventral prostate in a dose-dependent manner without significantly affecting serum testosterone levels. [] YM580 is considered a promising clinical candidate for prostate cancer monotherapy. []
  • Relevance: Both YM580 and 4-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide belong to the N-arylpiperazine-1-carboxamide class of compounds. They share a core piperazine ring substituted with an aryl group at the 4-position and a carboxamide moiety at the 1-position. Both compounds also feature trifluoromethyl substituents on their aromatic rings. These structural similarities suggest potential for overlapping biological activity profiles.

2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] (Compound 1)

  • Compound Description: This compound is an inhibitor of transcription mediated by both NF-κB and AP-1 transcription factors. [] Structure-activity relationship (SAR) studies investigated modifications on the pyrimidine ring to improve its oral bioavailability and permeability. []
  • Relevance: While not as structurally similar as YM580, Compound 1 and 4-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide share a common pharmacophore featuring an aromatic ring substituted with trifluoromethyl groups connected to a carboxamide moiety. This shared pharmacophore, along with their documented biological activity, suggests they may interact with similar biological targets despite differences in core ring structures.

N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate

  • Compound Description: This compound is a dopamine D3 ligand. [] The crystal structure reveals a piperazine ring in a chair conformation and intermolecular hydrogen bonding interactions. []
  • Relevance: This compound shares the piperazine-1-carboxamide motif with 4-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide. Both compounds also incorporate a fluorine-containing substituent on an aromatic ring, although the specific position and type differ. This structural similarity, coupled with the documented activity of this compound on dopamine receptors, suggests that 4-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide might also exhibit some affinity for dopamine receptors.

Properties

CAS Number

1049264-69-8

Product Name

4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide

IUPAC Name

4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Molecular Formula

C20H18F3N5O2

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C20H18F3N5O2/c21-20(22,23)14-3-5-15(6-4-14)24-19(29)28-11-9-27(10-12-28)18-8-7-16(25-26-18)17-2-1-13-30-17/h1-8,13H,9-12H2,(H,24,29)

InChI Key

GUUJZBWTFNPANB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.